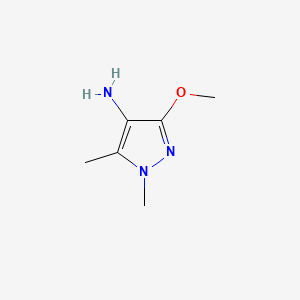

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-1,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-4-5(7)6(10-3)8-9(4)2;/h7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVHEHXZCZMADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679291 | |

| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211264-90-2, 1263094-62-7 | |

| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of clinically successful drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern of this molecule, featuring a methoxy group at the 3-position, a primary amine at the 4-position, and methyl groups at the 1 and 5-positions, offers a unique three-dimensional structure for molecular recognition by biological targets. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrazole ring, followed by a series of functional group interconversions to install the desired substituents in a regioselective manner. The overall synthetic pathway can be logically divided into four key stages:

-

Pyrazole Ring Formation: Synthesis of the 1,5-dimethyl-1H-pyrazol-3(2H)-one intermediate.

-

O-Methylation: Conversion of the pyrazol-3-one to the corresponding 3-methoxy-1,5-dimethyl-1H-pyrazole.

-

Nitration: Regioselective introduction of a nitro group at the 4-position of the pyrazole ring.

-

Reduction and Salt Formation: Reduction of the nitro group to a primary amine followed by conversion to the hydrochloride salt.

This strategic approach ensures high yields and purity of the final product by leveraging well-established and robust chemical transformations.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one

The construction of the pyrazole ring is achieved through a classical cyclocondensation reaction between a β-ketoester, ethyl acetoacetate, and methylhydrazine. This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring.

Experimental Protocol:

-

To a stirred solution of methylhydrazine (1.0 eq) in ethanol, slowly add ethyl acetoacetate (1.0 eq) at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 1,5-dimethyl-1H-pyrazol-3(2H)-one as a crystalline solid.

Causality of Experimental Choices:

-

Solvent: Ethanol is an ideal solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Stoichiometry: The use of equimolar amounts of the reactants ensures efficient conversion and minimizes side products.

Part 2: O-Methylation to 3-Methoxy-1,5-dimethyl-1H-pyrazole

The hydroxyl group of the pyrazol-3-one exists in tautomeric equilibrium with its keto form. The O-methylation is achieved by treating the pyrazol-3-one with a suitable methylating agent in the presence of a base. Methyl iodide is a common and effective methylating agent for this transformation.[1]

Experimental Protocol:

-

To a solution of 1,5-dimethyl-1H-pyrazol-3(2H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Stir the suspension at room temperature for 30 minutes to ensure the formation of the corresponding phenoxide.

-

Slowly add methyl iodide (CH₃I, 1.2 eq) to the reaction mixture.

-

The reaction is then heated to 60-70 °C and stirred for 8-12 hours. Monitor the reaction by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give 3-methoxy-1,5-dimethyl-1H-pyrazole.

Causality of Experimental Choices:

-

Base and Solvent: The combination of potassium carbonate as a mild base and DMF as a polar aprotic solvent is effective for promoting the SN2 reaction between the pyrazolate anion and methyl iodide.[2]

-

Temperature: Moderate heating increases the rate of the reaction without promoting significant side reactions.

Part 3: Nitration of 3-Methoxy-1,5-dimethyl-1H-pyrazole

The introduction of the nitro group at the 4-position of the pyrazole ring is a crucial step. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich pyrazole ring. The 4-position is the most activated site for electrophilic attack due to the directing effects of the nitrogen atoms and the methoxy group.[3][4][5][6][7]

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 3-methoxy-1,5-dimethyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to yield 3-methoxy-1,5-dimethyl-4-nitro-1H-pyrazole.

Causality of Experimental Choices:

-

Nitrating Agent: The mixture of concentrated nitric and sulfuric acids is a potent nitrating agent, capable of generating the necessary nitronium ion electrophile.

-

Temperature Control: The reaction is highly exothermic, and maintaining a low temperature is critical to prevent over-nitration and decomposition of the starting material.

Caption: Mechanism of the electrophilic nitration of the pyrazole ring.

Part 4: Reduction of the Nitro Group and Hydrochloride Salt Formation

The final steps involve the reduction of the nitro group to a primary amine and the subsequent formation of the hydrochloride salt. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for this reduction.[8][9][10][11] Alternatively, chemical reduction using stannous chloride (SnCl₂) in an acidic medium can also be employed.[12][13][14][15][16]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 3-methoxy-1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine.

Experimental Protocol (Hydrochloride Salt Formation):

-

Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.[17][18]

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.[19][20]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

-

Reduction Method: Catalytic hydrogenation is often preferred due to its clean reaction profile and the ease of product isolation. The catalyst can be easily removed by filtration.

-

Salt Formation: The use of anhydrous conditions is crucial during salt formation to prevent the incorporation of water into the crystal lattice of the final product. The choice of solvent influences the solubility of the amine and the precipitation of the salt.

Data Presentation

| Step | Reactant | Product | Reagents and Conditions | Yield (%) |

| 1 | Ethyl Acetoacetate + Methylhydrazine | 1,5-dimethyl-1H-pyrazol-3(2H)-one | Ethanol, Reflux | 80-90 |

| 2 | 1,5-dimethyl-1H-pyrazol-3(2H)-one | 3-Methoxy-1,5-dimethyl-1H-pyrazole | CH₃I, K₂CO₃, DMF, 60-70 °C | 75-85 |

| 3 | 3-Methoxy-1,5-dimethyl-1H-pyrazole | 3-Methoxy-1,5-dimethyl-4-nitro-1H-pyrazole | HNO₃, H₂SO₄, 0-10 °C | 85-95 |

| 4 | 3-Methoxy-1,5-dimethyl-4-nitro-1H-pyrazole | This compound | 1. H₂/Pd/C, MeOH 2. HCl (gas or solution) | 90-98 |

Yields are approximate and may vary based on experimental conditions and scale.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyrazole ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amine, the C-O stretch of the methoxy group, and the absence of the N-O stretches of the nitro group in the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.

-

Elemental Analysis (CHN): To confirm the empirical formula of the final product.

Safety Considerations

-

Methylhydrazine: Is a toxic and flammable substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Methyl Iodide: Is a toxic and volatile alkylating agent. All manipulations should be performed in a fume hood.

-

Concentrated Acids (Nitric and Sulfuric): Are highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, multi-step synthetic route. By understanding the underlying chemical principles and carefully controlling the reaction conditions at each stage, researchers can obtain this valuable compound in high yield and purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals engaged in the synthesis of novel pyrazole derivatives for applications in drug discovery and development.

References

-

Making Aniline HCl. (2023, November 17). In YouTube. Retrieved from [Link]

-

Amine salts. In Oxford Reference. Retrieved from [Link]

-

How to make a salt of a novel compound? (2012, July 25). In ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). In TSI Journals. Retrieved from [Link]

-

Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2008). In ResearchGate. Retrieved from [Link]

-

Forming oxalte salts of amines. (2021, August 26). In Sciencemadness.org. Retrieved from [Link]

- Method for salt preparation. (n.d.). In Google Patents.

- Catalytic hydrogenation process for preparing pyrazoles. (n.d.). In Google Patents.

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). In ACS Omega. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). In MDPI. Retrieved from [Link]

-

Synthesis of 3-benzoylbenzofuran-pyrazoles as potential anti-HIV agents. (2022). In RSC Medicinal Chemistry. Retrieved from [Link]

-

Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions a. (2018). In ResearchGate. Retrieved from [Link]

-

Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. (1995). In PubMed. Retrieved from [Link]

-

Nitro Reduction - SnCl2. In Common Organic Chemistry. Retrieved from [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2011). In PMC. Retrieved from [Link]

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). In Science Primary Literature. Retrieved from [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). In PubMed. Retrieved from [Link]

-

Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. (2004). In ResearchGate. Retrieved from [Link]

-

Direct nitration of five membered heterocycles. (2005). In ResearchGate. Retrieved from [Link]

-

Manipulating nitration and stabilization to achieve high energy. (2023). In Semantic Scholar. Retrieved from [Link]

-

Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (1969). In RSC Publishing. Retrieved from [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). In SciSpace. Retrieved from [Link]

-

Manipulating nitration and stabilization to achieve high energy. (2023). In PMC. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). In PMC. Retrieved from [Link]

-

N-methylation of pyrazole. (2023). In Reddit. Retrieved from [Link]

-

Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. (2020, November 20). In YouTube. Retrieved from [Link]

- Catalytic hydrogenation of nitrosamines to hydrazines. (n.d.). In Google Patents.

-

Hydrogenation. (2021, October 12). In YouTube. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 14. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. m.youtube.com [m.youtube.com]

- 20. oxfordreference.com [oxfordreference.com]

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties

An In-depth Technical Guide to 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Foreword

As a cornerstone in modern medicinal chemistry, the pyrazole scaffold is a privileged structure, appearing in a multitude of pharmacologically active agents.[1][2] The functionalization of this heterocyclic core unlocks vast chemical space, enabling the fine-tuning of molecular properties for targeted biological activity. This guide focuses on a specific, highly functionalized derivative: this compound. We will dissect its chemical identity, physicochemical properties, reactivity, and safety considerations, providing researchers and drug development professionals with a comprehensive technical overview.

Chemical Identity and Structural Elucidation

This compound is a substituted aminopyrazole derivative provided as its hydrochloride salt to improve stability and handling. The core structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which imparts significant aromatic character and unique chemical properties.[2]

The substitution pattern is key to its utility:

-

N1-Methyl and C5-Methyl: These methyl groups lock the tautomeric form of the pyrazole ring and provide steric bulk, influencing molecular conformation and interaction with biological targets.

-

C3-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyrazole ring, impacting its reactivity and basicity.

-

C4-Amine Group: A primary amine that serves as a crucial synthetic handle for further derivatization and as a key pharmacophoric feature for hydrogen bonding interactions.[3]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine;hydrochloride | N/A |

| CAS Number | 2337583-20-4 | [4] |

| Molecular Formula | C₆H₁₂ClN₃O | [4] |

| Molecular Weight | 177.63 g/mol | [4] |

| MDL Number | MFCD16039353 | [4] |

| PubChem CID | 45791258 (free base) | [5] |

| InChI Key | LSVHEHXZCZMADY-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=C(C(=NN1C)OC)N.Cl |[4] |

Physicochemical Properties

The physical properties of this compound are dictated by its salt form and the functional groups present. As a hydrochloride salt, it is expected to be a solid with higher water solubility and melting point compared to its free base form.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Solid | [4] |

| Solubility | No specific data available, but the hydrochloride form suggests moderate solubility in polar solvents like water and alcohols. | Inferred from salt form |

| Melting Point | No specific data available. | [6] |

| Boiling Point | No specific data available. | [6] |

| XlogP (Predicted) | 0.3 (for free base) |[7] |

The low predicted XlogP value for the free base indicates a relatively hydrophilic character, which is further enhanced by its formulation as a hydrochloride salt. This property is often desirable in early-stage drug discovery to ensure sufficient aqueous solubility for biological assays.

Synthesis and Spectroscopic Characterization

A plausible synthetic route would involve the construction of the substituted pyrazole core, followed by the introduction and subsequent reduction of a nitro group at the C4 position.

Caption: A potential synthetic pathway for the target compound.

Spectroscopic Analysis (Predicted)

Given that vendors may not provide analytical data for this compound, researchers must confirm its identity and purity.[4] Based on its structure, the following spectroscopic signatures are expected:

-

¹H NMR:

-

Singlets corresponding to the N1-methyl and C5-methyl protons.

-

A singlet for the C3-methoxy protons.

-

A broad singlet for the amine (-NH₂) protons, which would likely shift downfield in the hydrochloride salt form (-NH₃⁺). The exact chemical shifts would require experimental determination.

-

-

¹³C NMR:

-

Distinct signals for the two methyl carbons attached to the ring (N1-CH₃ and C5-CH₃).

-

A signal for the methoxy carbon (O-CH₃).

-

Four distinct signals for the pyrazole ring carbons (C3, C4, C5, and the carbon attached to the amine).

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the amine group (or ammonium in the salt form), typically in the range of 3200-3400 cm⁻¹.

-

C-H stretching from the methyl and methoxy groups (~2850-3000 cm⁻¹).

-

C=N and C=C stretching vibrations characteristic of the pyrazole aromatic ring (~1500-1650 cm⁻¹).

-

A strong C-O stretching band for the methoxy group (~1050-1250 cm⁻¹).

-

Chemical Reactivity and Applications

The reactivity of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine is primarily governed by the nucleophilic character of the C4-amine group and the electronic nature of the pyrazole ring. Aminopyrazoles are versatile building blocks for synthesizing fused heterocyclic systems, which are of great interest in medicinal chemistry.[3]

Caption: Primary reactive sites of the aminopyrazole core.

-

Reactions at the Amino Group (Site A): The primary amine is a potent nucleophile. It can readily undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.[9]

-

Cyclocondensation: As a binucleophile, it can react with 1,3-dielectrophiles (like β-diketones) to form fused pyrazolo[3,4-b]pyridines.

-

-

Reactivity of the Pyrazole Ring (Site B): The pyrazole ring itself is relatively electron-rich and aromatic. While the N1 position is blocked by a methyl group, the N2 nitrogen retains a lone pair of electrons, contributing to the basicity of the molecule.[1] Electrophilic aromatic substitution is possible, but the position is directed by the existing substituents. The strong activating effect of the amine and methoxy groups would likely direct electrophiles to the available positions, although steric hindrance from the C5-methyl group is a consideration.

Applications in Drug Discovery

Aminopyrazole derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1] They are found in compounds developed as:

This specific compound, with its defined substitution pattern, serves as a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Safety data sheets (SDS) provide critical information.

Table 3: GHS Hazard Information | Category | Code | Statement | Source | | :--- | :--- | :--- | :--- | | Pictogram | GHS06 (Skull and Crossbones) | |[4] | | Signal Word | Danger | |[4] | | Hazard Class | Acute Toxicity 3, Oral | H301 | Toxic if swallowed. |[4] | | Precautionary | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |[4] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.[14][15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its key features—a nucleophilic amine for derivatization, a substituted pyrazole core, and favorable physicochemical properties in its salt form—make it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in a research and development setting.

References

-

Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate. Available from: [Link]

-

Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. ACS Publications. Available from: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF] Available from: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Recent developments in aminopyrazole chemistry. ARKIVOC. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available from: [Link]

-

This compound. Aladdin Scientific. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

This compound. PubChemLite. Available from: [Link]

-

3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. PubChem. Available from: [Link]

-

3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. MySkinRecipes. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

- Processes for the preparation of pesticide compounds. Google Patents.

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine | C6H11N3O | CID 45791258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. PubChemLite - this compound (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 8. arkat-usa.org [arkat-usa.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride [myskinrecipes.com]

- 13. biosynth.com [biosynth.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of approved drugs and clinical candidates.[3] Among the various substituted pyrazoles, aminopyrazoles have garnered significant attention due to their ability to act as potent ligands for a diverse range of biological targets, including kinases, cyclooxygenases, and various receptors.[1][4] This has led to their successful application in the development of anti-inflammatory, anticancer, antiviral, and antibacterial agents.[2][5]

This technical guide focuses on a specific, highly functionalized aminopyrazole derivative: 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride . The strategic placement of a methoxy group at the 3-position, an amino group at the 4-position, and methyl groups at the 1 and 5-positions creates a unique electronic and steric profile. This substitution pattern offers multiple points for further chemical modification, making it an invaluable building block for the synthesis of compound libraries in drug discovery campaigns. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation development.

This document will provide a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route based on established pyrazole chemistry, its potential applications in medicinal chemistry, and key analytical characterization techniques.

Chemical Identity and Physicochemical Properties

A definitive Chemical Abstracts Service (CAS) number for this compound is not consistently reported across commercial suppliers. Therefore, for unambiguous identification, the MDL number MFCD16039353 should be utilized.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClN₃O | |

| Molecular Weight | 177.63 g/mol | |

| Appearance | Solid | |

| MDL Number | MFCD16039353 | |

| InChI Key | LSVHEHXZCZMADY-UHFFFAOYSA-N | |

| SMILES | Cl.COc1nn(C)c(C)c1N |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from ethanol.

Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a β-ketoester and a hydrazine derivative.[6]

Step 2: Nitration of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the pyrazolone from Step 1.

-

Maintain the temperature below 10 °C during the addition.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water until neutral and dry under vacuum.

Causality: The pyrazole ring is activated towards electrophilic substitution at the 4-position. A nitrating mixture of sulfuric and nitric acid is a standard and effective reagent for this transformation.

Step 3: O-Methylation of 4-Nitro-3-methyl-1-phenyl-1H-pyrazol-5-ol

-

Dissolve the nitropyrazole from Step 2 in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Add methyl iodide (CH₃I) dropwise and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.

Causality: The hydroxyl group at the 5-position is acidic and can be deprotonated by a mild base. The resulting alkoxide is a good nucleophile that readily reacts with an electrophile like methyl iodide to form the methoxy ether.

Step 4: Reduction of the Nitro Group

-

Dissolve the O-methylated compound from Step 3 in a solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aminopyrazole.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting other functional groups on the pyrazole ring.[7]

Step 5: N-Methylation of the Pyrazole Ring

-

Dissolve the aminopyrazole from Step 4 in a suitable solvent like THF or DMF.

-

Add a base such as sodium hydride (NaH) at 0 °C.

-

After the evolution of hydrogen ceases, add methyl iodide and allow the reaction to stir at room temperature.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Causality: The nitrogen at the 1-position of the pyrazole ring can be deprotonated by a strong base to form a nucleophilic anion, which then reacts with methyl iodide.

Step 6: Hydrochloride Salt Formation

-

Dissolve the free base from Step 5 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality: The basic amino group and the nitrogen atoms in the pyrazole ring can be protonated by an acid to form a stable, crystalline salt, which often has improved handling and solubility properties.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, its structural features strongly suggest its utility as a scaffold for the development of potent and selective therapeutic agents. The aminopyrazole core is a key pharmacophore in numerous biologically active molecules.[1][4]

Potential as a Kinase Inhibitor Scaffold

Many clinically successful kinase inhibitors incorporate a substituted aminopyrazole moiety. The amino group at the 4-position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents at the 1, 3, and 5-positions can be modified to achieve selectivity and potency for specific kinases.

Caption: Potential binding mode of an aminopyrazole scaffold within a kinase active site.

The methoxy group at the 3-position can engage in favorable polar or hydrophobic interactions within the ATP-binding pocket, while the methyl groups at the 1 and 5-positions can be tailored to fit into specific sub-pockets, thereby influencing the selectivity profile of the inhibitor.

As a Building Block for Anti-inflammatory and Analgesic Agents

The pyrazole ring is a well-known isostere of other five-membered heterocycles found in non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5] The substitution pattern of this compound makes it an attractive starting material for the synthesis of novel COX inhibitors.

In the Development of Antiviral and Antibacterial Agents

The aminopyrazole scaffold has been explored for the development of agents targeting viral replication and bacterial growth.[2] The ability to easily derivatize the 4-amino group allows for the introduction of various pharmacophoric elements known to be important for antimicrobial activity.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives would typically involve a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the two methyl groups, the methoxy group, and the protons of the amino group. The chemical shifts would provide information about the electronic environment of these protons.

-

¹³C NMR would confirm the presence of all six carbon atoms in the molecule with distinct chemical shifts for the pyrazole ring carbons, the methyl carbons, and the methoxy carbon.[8][9]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the methoxy group.[8]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak [M+H]⁺ for the free base would be expected at m/z 142.1.[8]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of chemical reactions.

-

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel, biologically active compounds. Its unique substitution pattern provides a strategic platform for the design of targeted therapies, particularly in the areas of oncology and inflammatory diseases. While specific biological data for this compound remains to be fully elucidated in the public domain, the wealth of literature on the medicinal chemistry of aminopyrazoles strongly supports its potential as a key intermediate in modern drug discovery programs. The proposed synthetic route offers a practical approach to its preparation, and the outlined analytical methods provide a framework for its characterization and quality control. As the demand for novel and effective therapeutics continues to grow, the importance of well-designed heterocyclic building blocks like this compound will undoubtedly increase.

References

-

F. G. Carta, D. Piras, C. D. M. L. G. M. Loriga, Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci.24 , 7834 (2023). [Link]

-

F. G. Carta, D. Piras, C. D. M. L. G. M. Loriga, Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed (2023). [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd[Link]

-

F. G. Carta, D. Piras, C. D. M. L. G. M. Loriga, Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC (2023). [Link]

-

S. Sakthivel, et al., Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. PMC (2021). [Link]

-

Biologically active 4‐aminopyrazole derivatives. ResearchGate[Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications (2026). [Link]

-

I. A. Farag, et al., Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC (2024). [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR[Link]

-

Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR[Link]

-

A. V. Smirnov, et al., Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI (2022). [Link]

-

3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. PubChem[Link]

-

Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. RSC Publishing (2014). [Link]

-

Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate[Link]

-

Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate (2025). [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

-

Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. RSC Publishing[Link]

-

R. A. T. Alanazi, et al., 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI (2021). [Link]

- Process for the preparation of 3-amino-5-methylpyrazole.

- Processes for the preparation of pesticide compounds.

-

S. K. Sahu, et al., Current status of pyrazole and its biological activities. PMC (2017). [Link]

-

Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[1][4][10]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. ResearchGate[Link]

-

Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. ResearchGate[Link]

- Method for preparing 3.5-dimethylpyrazole.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues | MDPI [mdpi.com]

- 10. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

An In-depth Technical Guide to the Structure Elucidation of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Introduction

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of its characterization. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This pyrazole derivative, a member of a class of nitrogen-containing heterocyclic compounds, is of significant interest due to the broad pharmacological activities exhibited by similar structures.[1][2] As researchers, scientists, and drug development professionals, a thorough understanding of a compound's structure is paramount for elucidating its structure-activity relationship (SAR), optimizing its properties, and ensuring its novelty and purity.

This document will navigate through a multi-technique analytical workflow, detailing the "why" behind each experimental choice. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the definitive structural confirmation by Single-Crystal X-ray Crystallography. The presented data, while illustrative of expected outcomes for this specific molecule, are grounded in established principles of spectroscopic interpretation for pyrazole-based systems.[3][4]

The Analytical Challenge: A Systematic Approach

The structure elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to an unambiguous structural assignment. Our investigation into this compound follows a logical progression, starting with non-destructive techniques that reveal the molecular framework and functional groups, and concluding with a high-resolution method that maps the precise atomic coordinates.

Figure 1: A logical workflow for the structure elucidation of a novel small molecule.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

The initial step in characterizing an unknown compound is to determine its molecular weight and, subsequently, its molecular formula. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose due to its high accuracy.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

-

Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

Expected Results and Interpretation:

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺, where 'M' is the free base form of the compound (C₆H₁₁N₃O). The hydrochloride salt will dissociate in solution.

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 142.0975 | ~142.0975 | Molecular ion of the free base |

| [M+Na]⁺ | 164.0794 | ~164.0794 | Sodium adduct |

The high-resolution data allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₆H₁₁N₃O. The fragmentation pattern in a tandem MS (MS/MS) experiment could provide further structural insights, revealing characteristic losses of methyl or methoxy groups, which is a known fragmentation pathway for pyrazole derivatives.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Results and Interpretation:

The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups within this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 | N-H stretch | Primary amine (-NH₂) |

| 2800-3000 | C-H stretch | Methyl groups (-CH₃) |

| ~1620 | C=N stretch | Pyrazole ring |

| ~1560 | N-H bend | Primary amine (-NH₂) |

| 1200-1300 | C-O stretch | Methoxy group (-OCH₃) |

| 1000-1200 | C-N stretch | Amine and pyrazole ring |

The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching of the primary amine.[8][9] The C-H stretches of the methyl groups will appear below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1650 cm⁻¹ region.[8][10] The C-O stretching of the methoxy group provides a key signature in the 1200-1300 cm⁻¹ range.

Part 2: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the carbon-hydrogen framework and the connectivity between atoms.

Experimental Protocol:

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; for this hydrochloride salt, D₂O is a suitable option to observe exchangeable protons.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons are typically deshielded by the oxygen atom. |

| ~3.6 | Singlet | 3H | N-CH₃ | The N-methyl group on the pyrazole ring. |

| ~2.2 | Singlet | 3H | C-CH₃ | The C-methyl group on the pyrazole ring. |

Note: The amine (-NH₂) protons will likely exchange with the deuterium in D₂O and may not be observed.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (in D₂O):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C3 | Carbon attached to the methoxy group is highly deshielded. |

| ~145 | C5 | Carbon attached to the methyl group. |

| ~110 | C4 | Carbon bearing the amine group. |

| ~58 | -OCH₃ | Methoxy carbon. |

| ~35 | N-CH₃ | N-methyl carbon. |

| ~12 | C-CH₃ | C-methyl carbon. |

The chemical shifts are predicted based on known values for substituted pyrazoles.[11][12] The carbon attached to the electron-donating methoxy group (C3) is expected to be the most downfield, while the C-methyl carbon will be the most upfield.

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Figure 2: The interplay of 2D NMR experiments in structure elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments of the methyl and methoxy groups by showing correlations between the proton signals and their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Expected key HMBC correlations include:

-

The N-CH₃ protons to C5 and the pyrazole nitrogen.

-

The C-CH₃ protons to C5 and C4.

-

The -OCH₃ protons to C3.

-

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through three bonds. In this molecule, with no vicinal protons, the COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the methyl and methoxy proton signals.[13]

The collective data from these NMR experiments would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine.

Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, high-resolution confirmation of the three-dimensional atomic arrangement in the solid state.[14][15]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[16]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the electron density map from which the positions of the atoms can be determined and refined.[17][18]

Expected Results and Interpretation:

The X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. It would confirm the planar nature of the pyrazole ring and the positions of all substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the amine group and the chloride counter-ion. This technique provides irrefutable evidence for the proposed structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational information of the molecular formula, while FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments then pieces together the molecular framework, establishing the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography offers the definitive, high-resolution confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic application.

References

- BenchChem Technical Support Team. (2025).

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Mass spectrometric study of some pyrazoline derivatives. (2025).

- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off). (n.d.).

- Mass spectral investigation of compounds 1 and 11-15. (n.d.).

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.).

- This compound. (n.d.). PubChemLite.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Recent Advances in the Synthesis of Pyrazole Deriv

- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.).

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv

- 1H-Pyrazole. (n.d.). NIST WebBook.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.

- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.).

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Aladdin Scientific.

- 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. (n.d.). PubChem.

- Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. (n.d.). PMC - PubMed Central.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (2025).

- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica.

- Single crystal X-ray crystal structure of 2c. (n.d.).

- X-Ray crystallographic structure of 22c. (n.d.).

- This compound. (n.d.).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through predicted spectral data and outlines the methodologies for their acquisition and interpretation.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. NMR and mass spectrometry are indispensable tools in this process, providing detailed information about the molecular structure and connectivity. This guide presents a detailed analysis of the expected NMR and mass spectral data for the title compound and provides robust protocols for experimental verification.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method, as the amine group is readily protonated.

Predicted Mass Spectrum

The mass spectrum is predicted to show a prominent peak for the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is not typically observed in positive ion mode.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 142.0975 | This corresponds to the exact mass of the protonated free base, C₆H₁₂N₃O⁺. The presence of this ion confirms the molecular weight of the free base. |

M refers to the neutral molecule, 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine.

The fragmentation of pyrazoles in mass spectrometry can be complex, often involving ring cleavage. Common fragmentation pathways for pyrazoles include the loss of HCN or N₂ from the molecular ion or related fragments.[1][2]

Experimental Protocol for Mass Spectrometry

Objective: To obtain a high-resolution mass spectrum of this compound to confirm its molecular weight.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

-

Instrument Parameters (Positive Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Mass Range: m/z 50-500

-

-

Data Acquisition and Analysis:

-

Acquire the spectrum in full scan mode.

-

Process the data to identify the [M+H]⁺ peak and compare the observed m/z with the theoretical exact mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the pyrazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N-CH₃ | ~3.6 | Singlet | 3H | Methyl group attached to the nitrogen at position 1. |

| C-CH₃ | ~2.2 | Singlet | 3H | Methyl group attached to the carbon at position 5. |

| O-CH₃ | ~3.8 | Singlet | 3H | Methyl group of the methoxy substituent at position 3. |

| NH₂ | Broad singlet | 2H | Amine protons at position 4. The chemical shift can vary depending on the solvent and concentration. |

Note: The hydrochloride salt may result in a downfield shift of the amine protons, which may appear as a broad singlet or be exchanged with deuterium in deuterated protic solvents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C3 | ~155 | Carbon bearing the methoxy group. |

| C4 | ~120 | Carbon bearing the amine group. |

| C5 | ~140 | Carbon bearing the C-methyl group. |

| N-CH₃ | ~35 | N-methyl carbon. |

| C-CH₃ | ~12 | C-methyl carbon. |

| O-CH₃ | ~58 | Methoxy carbon. |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those of the amine group.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

Spectral Width: 0-16 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: 0-220 ppm

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak.

-

Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integrations.

-

Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values or data from similar compounds.

-

Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a robust and comprehensive characterization of this compound. The predicted data and detailed experimental protocols in this guide serve as a valuable resource for researchers in the synthesis, quality control, and further development of this and related pyrazole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data for unambiguous structural confirmation.

References

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a substituted pyrazole derivative of interest in chemical synthesis and drug discovery. Recognizing that publicly available solubility data for this specific compound is limited, this document focuses on the underlying physicochemical principles that govern its solubility and presents detailed, field-proven methodologies for its empirical determination. We delve into the influence of solvent polarity and pH, providing researchers and drug development professionals with the foundational knowledge and practical protocols required to accurately characterize this compound. The guide includes step-by-step procedures for both thermodynamic and kinetic solubility assays, complete with workflow diagrams and explanations of the causality behind experimental choices, ensuring a robust and reproducible approach to solubility profiling.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure commonly found in pharmacologically active molecules. Its utility as a synthetic intermediate or a potential drug candidate is fundamentally linked to its solubility. Aqueous and organic solubility is a critical determinant of performance in a multitude of applications, including reaction kinetics, purification, formulation development, and, crucially, bioavailability and efficacy in biological systems.[1]

This compound is supplied as a hydrochloride salt, which significantly influences its properties compared to the corresponding free base. The presence of the hydrochloride moiety generally enhances aqueous solubility by ensuring the amine group remains in its protonated, cationic form.[2] Understanding this behavior, particularly in relation to pH, is paramount for any researcher working with this or similar amine-containing molecules. This guide serves as a practical manual for elucidating the complete solubility profile of this compound.

Physicochemical Properties & Their Influence on Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The well-established principle of "like dissolves like" serves as our primary guide.[3][4]

-

Molecular Structure: this compound (Molecular Weight: 177.63 g/mol ) possesses several key features:

-

Polar Groups: The methoxy group (-OCH₃) and, most importantly, the protonated amine hydrochloride group (-NH₃⁺Cl⁻) are polar and capable of hydrogen bonding and strong ion-dipole interactions.

-

Aromatic System: The pyrazole ring has some aromatic character.

-

Alkyl Groups: The two methyl groups (-CH₃) contribute nonpolar character.

-

-

Salt Form: As a hydrochloride salt, the molecule exists as an ion pair in its solid state and dissociates in polar solvents. This ionic nature predicts high solubility in polar protic solvents, especially water, where the solvent molecules can effectively solvate the cation and anion.

-

Predicted Behavior: Based on these features, we can predict a solubility trend: high solubility in polar protic solvents (e.g., water, ethanol), moderate solubility in polar aprotic solvents (e.g., acetone), and poor solubility in nonpolar solvents (e.g., hexane, toluene), which cannot effectively solvate the charged species.[5][6]

Illustrative Solubility Profile

While empirical data must be determined experimentally, the following table presents a set of illustrative, yet chemically plausible, solubility values for this compound at ambient temperature (~25°C). This data serves to exemplify the expected trends.

| Solvent | Solvent Type | Predicted Solubility Category | Illustrative Value (mg/mL) |

| Water | Polar Protic | Very Soluble | > 100 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Polar Protic (Aqueous Buffer) | Soluble | 50 - 100 |

| Ethanol | Polar Protic | Soluble | 25 - 50 |

| Methanol | Polar Protic | Soluble | 30 - 60 |

| Acetone | Polar Aprotic | Sparingly Soluble | 1 - 5 |

| Dichloromethane (DCM) | Nonpolar | Insoluble | < 0.1 |

| Hexane | Nonpolar | Insoluble | < 0.01 |

Discussion of Trends: The illustrative data aligns with fundamental principles. The highest solubility is seen in water, owing to its high polarity and ability to form strong ion-dipole interactions. Solubility remains significant in other polar protic solvents like alcohols but decreases markedly in polar aprotic and nonpolar solvents, which lack the ability to donate hydrogen bonds and effectively solvate the ionic species.

The Critical Role of pH on Aqueous Solubility

For an amine hydrochloride, pH is arguably the most critical factor influencing aqueous solubility.[7][8] The amine group exists in a pH-dependent equilibrium between its protonated (ionized) form and its deprotonated (free base) form.

R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻ (Soluble, Ionized Form) ⇌ (Less Soluble, Unionized Form)

The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized[9]), and the ratio of these two forms is described by the Henderson-Hasselbalch equation .[10][11] For a weak acid (which the protonated amine cation is), the relevant form is:

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

Practical Implications:

-